5-Methoxy-1H-benzotriazole
Overview
Description
5-Methoxy-1H-benzotriazole: is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of benzotriazole, where a methoxy group is substituted at the 5-position of the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
5-Methoxy-1H-benzotriazole is a derivative of benzotriazole, a class of compounds that have been extensively explored for their varied biological and pharmaceutical importance Benzotriazole derivatives have been known to interact with enzymes and receptors in biological systems .
Mode of Action
It’s known that benzotriazole derivatives can form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This diverse non-covalent interaction could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 149150 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given the broad spectrum of biological activities exhibited by benzotriazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
This compound, like other benzotriazole derivatives, is used in industrial applications such as anti-icing fluids and dishwashing detergent, and act as the primary building blocks for UV absorbers and photostabilizers . These compounds have been found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants in aqueous environments . This suggests that environmental factors, such as sunlight and the presence of other chemicals, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-benzotriazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzotriazole derivatives, including this compound, have been shown to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These interactions are primarily due to the compound’s ability to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzotriazole derivatives can induce the transcription of genes involved in hormone-mediated processes and molting in aquatic organisms . Additionally, this compound has been shown to have potential endocrine-disrupting effects, impacting cellular functions such as growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. Benzotriazole derivatives, including this compound, have been found to inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that benzotriazole derivatives, including this compound, have long half-lives in aqueous environments, leading to their persistence and potential long-term effects on cellular functions . The photostabilizing characteristics of these compounds also contribute to their prolonged activity in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer and antioxidative activities . At higher doses, it may cause toxic or adverse effects. For example, benzotriazole derivatives have been shown to induce toxicity in aquatic organisms at elevated concentrations . Therefore, it is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzotriazole derivatives have been found to affect metabolic flux and metabolite levels in biological systems . These interactions can influence the overall metabolic processes and contribute to the compound’s biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzotriazole typically involves the reaction of 5-methoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-1H-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being explored for its therapeutic potential. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in various diseases .
Industry: this compound is used as a corrosion inhibitor in industrial applications. It helps protect metals from corrosion in harsh environments, making it valuable in the manufacturing and maintenance of machinery and equipment .
Comparison with Similar Compounds
Benzotriazole: The parent compound, lacking the methoxy group, is widely used as a corrosion inhibitor and in organic synthesis.
4(5)-Methylbenzotriazole: Known for its corrosion inhibition properties, it is used in similar applications as 5-Methoxy-1H-benzotriazole.
4,5,6,7-Tetrabromo-1H-benzotriazole: A potent inhibitor of protein kinase CK2, used in biochemical research.
Uniqueness: this compound stands out due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring therapeutic applications .
Properties
IUPAC Name |
5-methoxy-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182120 | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-91-3 | |
Record name | 5-Methoxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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